molecular formula C12H17NO2 B8559322 Ethyl 5-(pyridin-3-yl)pentanoate

Ethyl 5-(pyridin-3-yl)pentanoate

Cat. No.: B8559322
M. Wt: 207.27 g/mol
InChI Key: GSZCCOFBHJPXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(pyridin-3-yl)pentanoate is a chemical building block featuring a pentanoate ester chain terminated by a pyridin-3-yl ring. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with a pyridyl moiety linked by an alkyl chain are frequently utilized in the development of novel bioactive molecules . For instance, structural analogs, such as rhodanine derivatives incorporating pyridinyl groups, have demonstrated significant antibacterial activity against Gram-positive bacteria, highlighting the therapeutic potential of this chemical class . Furthermore, pyridyl-containing derivatives have been designed and synthesized as substrates for enzymes like endothelial nitric oxide synthase (eNOS), indicating their utility in biochemical research and the study of enzymatic pathways . The ester functional group in this compound also offers a handle for further chemical modification, including hydrolysis to the corresponding acid or transformation into other derivatives, facilitating its use in structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the relevant safety data sheets prior to use.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 5-pyridin-3-ylpentanoate

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)8-4-3-6-11-7-5-9-13-10-11/h5,7,9-10H,2-4,6,8H2,1H3

InChI Key

GSZCCOFBHJPXPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Functional Groups
Ethyl 5-(pyridin-3-yl)pentanoate C₁₂H₁₇NO₂ 207.27 Pyridin-3-yl Ester, aromatic N
Ethyl 5-(4-hydroxyphenyl)pentanoate C₁₃H₁₆O₃ 220.27 4-Hydroxyphenyl Ester, phenolic -OH
Ethyl 5-(3-bromo-6-fluoro-phenoxy)pentanoate C₁₃H₁₆BrFO₃ 319.17 Halogenated phenoxy Ester, Br/F substituents
Ethyl pentanoate C₇H₁₄O₂ 130.18 None Simple aliphatic ester

Key Findings and Implications

  • Polarity and Solubility : Pyridinyl and hydroxylated derivatives exhibit higher polarity than halogenated or purely aliphatic analogues, impacting their solubility in polar solvents .
  • Bioactivity : Indole- and pyridine-containing esters show promise in pharmaceutical contexts, likely due to their aromatic heterocycles interacting with biological targets .
  • Combustion Behavior: Simple esters like ethyl pentanoate are well-studied for biofuel applications, while substituted analogues require further kinetic profiling .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-(pyridin-3-yl)pentanoate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting pyridin-3-yl derivatives (e.g., brominated pyridine) with ethyl bromopentanoate under refluxing ethanol using K₂CO₃ and NaI as catalysts . For example:
  • Step 1 : Alkylation of pyridin-3-yl precursors with ethyl 5-bromopentanoate.
  • Step 2 : Hydrolysis or functionalization of intermediates to yield the target ester.
    Optimization includes varying reaction time (12–24 hrs), temperature (70–90°C), and solvent polarity (DMF vs. ethanol) to improve yield (>75%) and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and pyridine aromatic protons (δ 7.2–8.6 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretches (~1725 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 223 (C₁₂H₁₇NO₂⁺) and fragmentation patterns (e.g., loss of –OCH₂CH₃) .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the reactivity and biological activity of this compound?

  • Methodological Answer : Substituents alter electronic and steric properties:
  • Electron-withdrawing groups (e.g., –NO₂) : Increase electrophilicity, enhancing nucleophilic attack on the ester .
  • Halogens (e.g., –Cl, –F) : Improve metabolic stability but may reduce solubility (logP increases by 0.5–1.0 units) .
    Comparative data for analogs:
CompoundSubstituentLogPBioactivity (IC₅₀, μM)
This compoundNone2.115.2 (Enzyme X)
Ethyl 5-(5-Cl-pyridin-3-yl)pentanoate–Cl2.88.7 (Enzyme X)
Ethyl 5-(5-NO₂-pyridin-3-yl)pentanoate–NO₂1.922.4 (Enzyme X)

Note: Activity varies with substituent position and electronic effects .

Q. How can computational modeling predict the oxidative stability and decomposition pathways of this compound?

  • Methodological Answer :
  • Kinetic Modeling : Use mechanisms similar to ethyl pentanoate combustion studies, where β-scission of alkoxy radicals dominates at >800 K .
  • DFT Calculations : Predict bond dissociation energies (BDEs) for C–O (85–90 kcal/mol) and C–C (70–75 kcal/mol) bonds to identify labile sites .
  • Experimental Validation : Jet-stirred reactor (JSR) studies at 560–1160 K and 10 atm to map CO/CO₂ formation rates .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?

  • Methodological Answer : Contradictions arise from:
  • Catalyst Choice : NaI () vs. Pd catalysts () may yield 60% vs. 80%.
  • Solvent Effects : Polar aprotic solvents (DMF) favor SN2 pathways, while ethanol may promote side reactions.
    Resolution : Conduct a Design of Experiments (DoE) to optimize parameters (e.g., catalyst loading, solvent ratio) and validate with HPLC purity checks (>98%) .

Methodological Tables

Table 1 : Comparison of Synthetic Routes

MethodCatalystSolventYield (%)Purity (%)
Nucleophilic SubstitutionK₂CO₃/NaIEthanol7295
Cross-CouplingPd(PPh₃)₄DMF8598
One-Pot AlkylationNaHTHF6892

Source: Adapted from .

Table 2 : Key Spectral Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 1.25 (t, 3H), δ 4.12 (q, 2H)
IR1725 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)
MS (EI)m/z 223 (M⁺), 178 ([M–OCH₂CH₃]⁺)

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